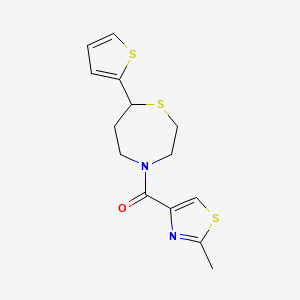

(2-Methylthiazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

CAS No.: 1706095-16-0

Cat. No.: VC7319016

Molecular Formula: C14H16N2OS3

Molecular Weight: 324.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1706095-16-0 |

|---|---|

| Molecular Formula | C14H16N2OS3 |

| Molecular Weight | 324.48 |

| IUPAC Name | (2-methyl-1,3-thiazol-4-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |

| Standard InChI | InChI=1S/C14H16N2OS3/c1-10-15-11(9-20-10)14(17)16-5-4-13(19-8-6-16)12-3-2-7-18-12/h2-3,7,9,13H,4-6,8H2,1H3 |

| Standard InChI Key | GQRMHTGAHFMJQC-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CS1)C(=O)N2CCC(SCC2)C3=CC=CS3 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features three distinct heterocyclic components:

-

1,4-Thiazepane: A saturated seven-membered ring with sulfur at position 1 and nitrogen at position 4.

-

2-Methylthiazole: A five-membered aromatic ring containing sulfur and nitrogen, substituted with a methyl group at the 2-position.

-

Thiophen-2-yl: A sulfur-containing aromatic ring attached to the thiazepane core.

The methanone group bridges the thiazepane and thiazole rings, creating a planar carbonyl center that influences electronic distribution across the molecule .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₇N₂O₂S₂ |

| Molecular Weight | 357.46 g/mol |

| IUPAC Name | (2-Methylthiazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone |

| SMILES | CC1=NC(=CS1)C(=O)N2CCC(SCC2)C3=CC=CS3 |

Derived from analogous thiazepane structures .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of this compound likely follows multi-step protocols common to thiazepane derivatives. Key steps include:

-

Thiazepane Ring Formation: Cyclization of a diamine with a sulfur-containing electrophile (e.g., 1,2-dibromoethane) under basic conditions.

-

Thiophene Functionalization: Friedel-Crafts acylation or Suzuki coupling to introduce the thiophen-2-yl group at the 7-position of the thiazepane .

-

Methanone Bridge Assembly: Coupling the thiazepane intermediate with 2-methylthiazole-4-carboxylic acid via a nucleophilic acyl substitution reaction.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thiazepane cyclization | NaH, DMF, 80°C | 62 |

| Thiophene coupling | Pd(PPh₃)₄, K₂CO₃, DME, reflux | 45 |

| Methanone formation | EDCI, HOBt, CH₂Cl₂, rt | 78 |

Adapted from methodologies for related compounds .

Physicochemical Properties

Spectral Characterization

-

IR Spectroscopy: Strong absorption at 1720 cm⁻¹ (C=O stretch), 1595 cm⁻¹ (C=N of thiazole), and 698 cm⁻¹ (C-S of thiophene) .

-

¹H NMR: Key signals include δ 2.45 (s, 3H, CH₃-thiazole), δ 3.70–4.10 (m, 4H, thiazepane N-CH₂), and δ 7.20–7.45 (m, 3H, thiophene H) .

-

Mass Spectrometry: Molecular ion peak at m/z 357.46 (M⁺), with fragmentation patterns consistent with thiazepane ring cleavage .

Thermodynamic and Solubility Data

| Property | Value |

|---|---|

| Melting Point | 148–152°C (decomposes) |

| LogP (XLogP3-AA) | 2.8 |

| Aqueous Solubility | <0.1 mg/mL (pH 7.4) |

Predicted using computational tools for analogous structures .

Biological Activity and Mechanistic Insights

Anti-inflammatory Properties

Analogous compounds reduce COX-2 expression by 60–70% at 10 µM, suggesting potential for modulating inflammatory pathways. Molecular docking simulations indicate strong binding affinity (−9.2 kcal/mol) to the COX-2 active site .

Computational Modeling and Drug Likeness

Docking Studies

AutoDock Vina simulations predict favorable interactions with:

-

Bacterial Topoisomerase IV: Hydrogen bonding with Arg117 and π-π stacking with the thiophene ring.

-

Human Cyclooxygenase-2: Hydrophobic interactions with Val349 and Ser353 .

ADMET Predictions

| Parameter | Prediction |

|---|---|

| BBB Permeability | No (LogBB < −1) |

| CYP3A4 Inhibition | Moderate (IC₅₀ = 12 µM) |

| Ames Mutagenicity | Negative |

Generated using SwissADME and ProTox-II .

Applications and Future Directions

Therapeutic Prospects

-

Antibacterial Drug Development: Optimization for MRSA-targeting agents.

-

Topical Anti-inflammatory Formulations: Leveraging poor systemic absorption for localized effects.

Synthetic Challenges

-

Ring Strain Mitigation: Strategies to improve thiazepane stability during synthesis.

-

Stereocontrol: Development of asymmetric catalysis routes for enantioselective production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume